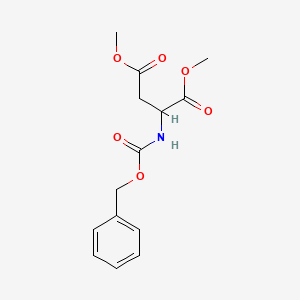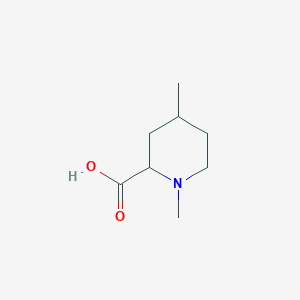![molecular formula C12H23FN2 B14789351 [1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine: is a chemical compound that features a cyclohexyl group bonded to a methanamine moiety, with a piperidyl ring substituted with a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine typically involves the following steps:
Formation of the Piperidyl Ring: The piperidyl ring can be synthesized through a series of reactions starting from cyclohexanone and ammonia, followed by fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide.
Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination, where the piperidyl ring is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed on the piperidyl ring or the cyclohexyl group, often using hydrogenation catalysts.
Substitution: The fluorine atom on the piperidyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced piperidyl or cyclohexyl derivatives.
Substitution: Formation of substituted piperidyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Potential use in studying cell signaling pathways due to its structural similarity to certain neurotransmitters.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting neurological disorders.
Pharmacology: Used in pharmacological studies to understand its effects on biological systems.
Industry:
Chemical Manufacturing: Utilized in the production of other complex molecules.
Agriculture: Potential use as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of [1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances its binding affinity to these targets, while the piperidyl and cyclohexyl groups provide structural stability. The compound may modulate signaling pathways by inhibiting or activating specific proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
[1-(4-Chloro-1-piperidyl)cyclohexyl]methanamine: Similar structure but with a chlorine atom instead of fluorine.
[1-(4-Methyl-1-piperidyl)cyclohexyl]methanamine: Contains a methyl group instead of fluorine.
[1-(4-Hydroxy-1-piperidyl)cyclohexyl]methanamine: Features a hydroxy group in place of fluorine.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom in [1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine enhances its lipophilicity and metabolic stability compared to its analogs.
Binding Affinity: The fluorine atom increases the compound’s binding affinity to molecular targets, making it more potent in its biological applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H23FN2 |
|---|---|
Poids moléculaire |
214.32 g/mol |
Nom IUPAC |
[1-(4-fluoropiperidin-1-yl)cyclohexyl]methanamine |
InChI |
InChI=1S/C12H23FN2/c13-11-4-8-15(9-5-11)12(10-14)6-2-1-3-7-12/h11H,1-10,14H2 |
Clé InChI |
JDROJIMXGVJSOS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CN)N2CCC(CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B14789273.png)

![3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14789285.png)

![5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B14789289.png)


![2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14789315.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B14789337.png)


![methyl 4-[(10S,13R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14789353.png)
![2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14789368.png)
